molecular formula C11H19N5O2 B2404024 3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide CAS No. 2101198-15-4

3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2404024
CAS No.: 2101198-15-4
M. Wt: 253.306
InChI Key: AKOXUNPVWPOBNS-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the amino group: This step involves the substitution of a hydrogen atom on the pyrazole ring with an amino group.

    Attachment of the morpholine moiety: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced to the ethyl chain.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the pyrazole ring.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the amino group or the morpholine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole-5-carboxamide: Lacks the morpholine moiety.

    N-(2-Morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide: Lacks the amino group.

    1-Methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide: Lacks the amino group.

Uniqueness

3-Amino-1-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the amino group and the morpholine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

5-amino-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-15-9(8-10(12)14-15)11(17)13-2-3-16-4-6-18-7-5-16/h8H,2-7H2,1H3,(H2,12,14)(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOXUNPVWPOBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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